5-(3,4,5-Trifluorophenyl)oxazolidin-2-one
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Overview
Description
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . This compound is part of the oxazolidinone class, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity.
Chemical Reactions Analysis
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral auxiliaries and ligands.
Biology: This compound is studied for its potential biological activities, including antibacterial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, especially those targeting bacterial infections.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one, particularly in its antibacterial applications, involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one can be compared to other oxazolidinone compounds such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can affect their potency, spectrum of activity, and pharmacokinetic properties . Linezolid, for example, is a well-known antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, while tedizolid is a newer agent with enhanced potency and a longer half-life .
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
- Radezolid
These compounds highlight the versatility and importance of the oxazolidinone class in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H6F3NO2 |
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Molecular Weight |
217.14 g/mol |
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-5-1-4(2-6(11)8(5)12)7-3-13-9(14)15-7/h1-2,7H,3H2,(H,13,14) |
InChI Key |
BKQNDJQEDVXWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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